Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate
CAS No.:
Cat. No.: VC20453677
Molecular Formula: C12H20BrNO3
Molecular Weight: 306.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20BrNO3 |
|---|---|
| Molecular Weight | 306.20 g/mol |
| IUPAC Name | tert-butyl 1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate |
| Standard InChI | InChI=1S/C12H20BrNO3/c1-11(2,3)17-10(15)14-8-12(7-13)6-9(14)4-5-16-12/h9H,4-8H2,1-3H3 |
| Standard InChI Key | LZGZQEGIUQKLNZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(CC1CCO2)CBr |
Introduction
Chemical Identity and Structural Features
The molecular formula of tert-butyl 1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate is C₁₃H₂₂BrNO₃, with a molecular weight of 328.23 g/mol. The bicyclo[3.2.1]octane skeleton positions the bromomethyl group at the 1-position, while the Boc group protects the nitrogen at the 6-position. The oxygen atom at the 2-position introduces polarity, influencing solubility and reactivity.
Key structural insights include:
-
Bicyclic framework: The rigid bicyclo[3.2.1]octane system imposes steric constraints, affecting conformational flexibility and reaction pathways .
-
Bromomethyl group: This substituent enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions .
-
Boc protection: The tert-butoxycarbonyl group stabilizes the amine during synthesis, facilitating deprotection under mild acidic conditions .
The compound’s synthetic precursors, such as tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 185099-67-6), share structural similarities, differing primarily in the absence of the bromomethyl and oxa groups .
Synthesis and Reaction Pathways
Core Bicyclic Framework Formation
The synthesis of bicyclo[3.2.1]octane derivatives typically begins with nortropinone (8-azabicyclo[3.2.1]octan-3-one), which undergoes Boc protection to yield tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate . For example, reacting nortropinone hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 0°C achieves a 94.5% yield of the Boc-protected intermediate .
Bromomethyl Functionalization
Introducing the bromomethyl group involves enolate formation followed by alkylation. A representative pathway includes:
-
Enolate generation: Treating tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate with a strong base (e.g., LDA or LiHMDS) at -78°C generates a stabilized enolate .
-
Electrophilic quenching: Reacting the enolate with bromomethyl bromide or an equivalent electrophile installs the bromomethyl group. This step remains hypothetical, as specific literature on the exact compound is limited, but analogous reactions with trifluoromethanesulfonyl (Tf) groups are documented .
For instance, triflation of the enolate using N-phenyltrifluoromethanesulfonimide in THF at -70°C yields tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate in 80–92% yields . Substituting the triflating agent with a bromomethyl source could theoretically produce the target compound.
Physicochemical Properties
Experimental data for tert-butyl 1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate is scarce, but properties can be extrapolated from analogous bicyclic compounds:
The bromine atom increases molecular weight and lipophilicity compared to non-halogenated analogs, potentially enhancing blood-brain barrier permeability .
Pharmaceutical and Synthetic Applications
Intermediate in Drug Discovery
The compound’s bromomethyl group enables diverse derivatization. For example:
-
Nucleophilic substitution: Reaction with amines or thiols produces secondary amines or sulfides, useful in kinase inhibitor synthesis .
-
Cross-coupling: Suzuki-Miyaura reactions with aryl boronic acids generate biaryl motifs common in anticancer agents .
Case Study: Analogous Triflates
While direct applications of the bromomethyl variant are undocumented, related triflate derivatives serve as precursors in synthesizing alkaloids and antiviral agents. For instance, tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate is a key intermediate in synthesizing tropane-based pharmaceuticals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume